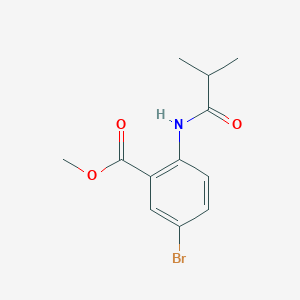

Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate

Description

Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate is a substituted benzoate ester characterized by a bromine atom at the 5-position of the benzene ring and a 2-methylpropanoylamino (isobutyrylamino) group at the 2-position. This compound is structurally related to other benzoate derivatives, such as methyl benzoate and its halogenated or acylated analogs, but its unique substitution pattern imparts distinct physicochemical and biological properties.

The compound has been studied in crystallographic contexts, where its molecular packing and intermolecular interactions (e.g., π–π stacking and hydrogen bonding) differ from simpler benzoates, as observed in crystal structure analyses . Its synthesis often involves derivatization of methyl 5-amino-2-hydroxybenzoate precursors, highlighting its role as an intermediate in medicinal chemistry for further functionalization .

Properties

IUPAC Name |

methyl 5-bromo-2-(2-methylpropanoylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3/c1-7(2)11(15)14-10-5-4-8(13)6-9(10)12(16)17-3/h4-7H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHUWFHTDVSBEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=C(C=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate typically involves the esterification of 5-bromo-2-aminobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl 5-bromo-2-aminobenzoate is then reacted with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while reduction and oxidation can lead to different amine and carboxylate derivatives.

Scientific Research Applications

Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of biological processes and pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and the methylpropanoylamino group play crucial roles in its reactivity and binding affinity. The compound can modulate biological processes by interacting with enzymes, receptors, and other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares methyl 5-bromo-2-(2-methylpropanoylamino)benzoate with structurally related benzoate esters:

Crystallographic and Supramolecular Behavior

- This compound: Crystallizes in the P2₁/n space group with nearly coplanar non-hydrogen atoms. Chains form via π–π stacking interactions but lack strong hydrogen bonds, unlike its hydroxylated analogs .

- Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate : Exhibits intramolecular hydrogen bonds (O–H⋯O) and sheet-like structures via O–H⋯N interactions, enhancing stability in biological environments .

Biological Activity

Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHBrN\O

- Molecular Weight : 284.15 g/mol

- CAS Number : Not specifically provided in the search results; however, it can be identified through chemical databases.

The presence of a bromine atom and an amide functional group suggests potential reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, which may include enzymes and receptors involved in various metabolic pathways. The compound's structure allows it to modulate these pathways, leading to significant biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This suggests a potential application in developing new antimicrobial agents.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted in several case studies. For example:

- Case Study 1 : In vitro studies demonstrated that treatment with the compound led to a significant decrease in cell viability in breast cancer cell lines.

- Case Study 2 : Animal models treated with the compound showed reduced tumor growth compared to control groups, indicating potential efficacy as an anticancer agent.

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Specific studies have focused on its effect on enzymes such as:

- 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : Inhibition of this enzyme can modulate glucocorticoid metabolism, which is relevant for treating conditions like obesity and metabolic syndrome.

Summary of Biological Activities

Recent Studies

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. These studies aim to optimize the compound's efficacy and reduce potential side effects.

- Synthesis and Evaluation : New derivatives were synthesized and evaluated for their biological activity against various cancer cell lines.

- Structure-Activity Relationship (SAR) : Investigations into how modifications to the chemical structure affect biological activity have provided insights into optimizing therapeutic applications.

Clinical Implications

The findings regarding this compound underscore its potential as a lead compound for drug development. Its diverse biological activities suggest applications in:

- Antimicrobial therapies

- Cancer treatments

- Metabolic disorder management

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.